

Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-Bromoindole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromoindole-3-carbaldehyde

Cat. No.: B1265535

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-bromoindole-3-carbaldehyde via the Vilsmeier-Haack formylation of 5-bromoindole. This reaction is a cornerstone in synthetic organic chemistry for the introduction of a formyl group onto electron-rich heterocyclic compounds, such as indoles. The resulting 5-bromoindole-3-carbaldehyde is a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals.

Reaction Principle

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent.^[1] This reagent, a chloroiminium salt, is typically generated *in situ* from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).^[2] The electrophilic Vilsmeier reagent then attacks the electron-rich 3-position of the indole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.^[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the Vilsmeier-Haack formylation of 5-bromoindole to yield 5-bromoindole-3-carbaldehyde.

Parameter	Value	Reference
Product	5-Bromoindole-3-carbaldehyde	
Molecular Formula	C ₉ H ₆ BrNO	
Molecular Weight	224.06 g/mol	
Appearance	White to off-white or pale yellow solid	
Melting Point	204-207 °C	
Yield	71% (Note: This yield is reported for a related formylation method)	[4]
¹ H NMR (400 MHz, DMSO-d ₆)	δ 12.31 (s, 1H), 9.93 (s, 1H), 8.35 (s, 1H), 8.22 (s, 1H), 7.49 (d, J = 8.6 Hz, 1H), 7.40 (dd, J = 8.6, 2.0 Hz, 1H)	[4]
¹³ C NMR (101 MHz, DMSO-d ₆)	δ 185.15, 139.29, 135.75, 126.06, 125.89, 122.91, 117.43, 114.82, 114.57	[4]
EI-MS m/z (%)	225 (97), 224 (98), 223 (100, M+), 196 (18), 167 (14), 143 (41), 115 (70), 87 (58)	[4]

Experimental Protocol

This protocol is a representative procedure for the Vilsmeier-Haack formylation of 5-bromoindole.

Materials and Reagents:

- 5-Bromoindole
- N,N-Dimethylformamide (DMF), anhydrous

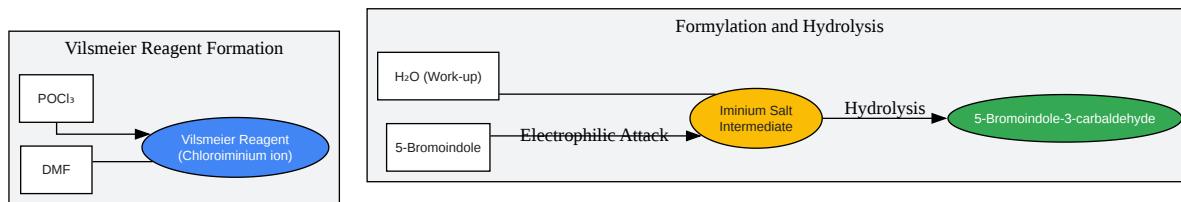
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexane
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- **Vilsmeier Reagent Formation:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask in an ice bath to 0 °C. To the stirred DMF, add phosphorus oxychloride (POCl_3) (1.2 eq.) dropwise via the dropping funnel, ensuring the temperature is maintained below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30

minutes. The formation of a solid or a thick slurry indicates the generation of the Vilsmeier reagent.

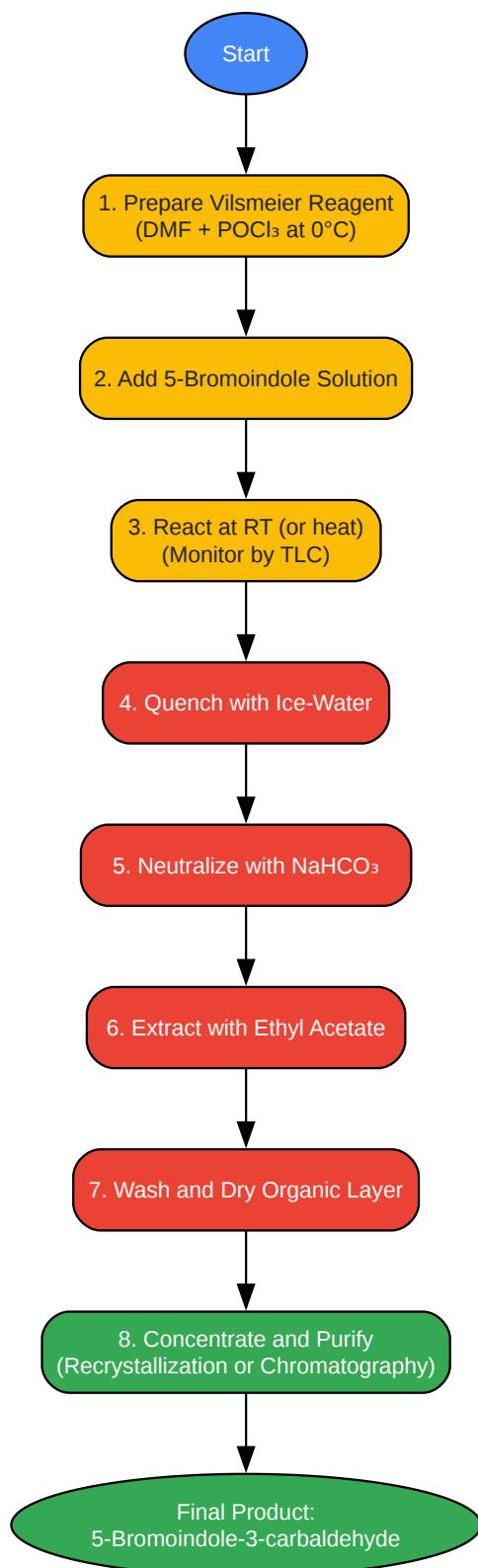
- Reaction with 5-Bromoindole: Dissolve 5-bromoindole (1.0 eq.) in anhydrous DMF or dichloromethane (DCM). Slowly add this solution to the prepared Vilsmeier reagent at 0 °C.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, heating the reaction mixture to 40-60 °C may be necessary.[3]
- Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and water. Stir vigorously for 30 minutes to hydrolyze the iminium salt intermediate.
- Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
- Solvent Removal and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. The crude 5-bromoindole-3-carbaldehyde can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.


Safety Precautions:

- Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

Visualizations


Reaction Mechanism:

[Click to download full resolution via product page](#)

Caption: Mechanism of the Vilsmeier-Haack formylation of 5-bromoindole.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijpcbs.com [ijpcbs.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-Bromoindole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265535#vilsmeier-haack-formylation-of-5-bromoindole-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com